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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetonyl-

Cat. No.: B1294378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-
acetonyl-4(3H)-quinazolinone, a derivative of the versatile 4(3H)-quinazolinone scaffold.
Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized
for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and
antimicrobial properties.[1][2][3][4][5][6][7] A thorough understanding of their structural and
spectroscopic properties is paramount for the design and development of new therapeutic
agents.

This document outlines the expected spectral data for 3-acetonyl-4(3H)-quinazolinone based
on the known characteristics of the quinazolinone core and related substituted analogs. It also
provides detailed, generalized experimental protocols for the key spectroscopic techniques
used in its characterization.

Molecular Structure

Chemical Name: 3-(2-oxopropyl)quinazolin-4(3H)-one Molecular Formula: C11H10N202
Molecular Weight: 202.21 g/mol Structure:
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Figure 1. Chemical Structure of 3-Acetonyl-4(3H)-quinazolinone.

Expected Spectral Data

The following tables summarize the anticipated quantitative data from various spectroscopic
techniques for the structural elucidation of 3-acetonyl-4(3H)-quinazolinone. These predictions
are based on spectral data reported for analogous 3-substituted and 2,3-disubstituted 4(3H)-
quinazolinones.[8][9][10]

Table 1: 1H NMR Spectral Data (Expected)

(Solvent: CDCI3, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.25 dd 1H H-5
~7.75 ddd 1H H-7
~7.68 d 1H H-8
~7.45 ddd 1H H-6
~8.15 S 1H H-2
~4.90 S 2H N-CH2
~2.20 S 3H CO-CH3

Table 2: 13C NMR Spectral Data (Expected)

(Solvent: CDCI3, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~205.0 C=0 (ketone)
~161.0 C=0 (amide, C-4)
~148.0 C-8a

~145.0 C-2

~134.5 C-7

~127.5 C-5

~127.0 C-6

~126.5 C-8

~121.0 C-4a

~50.0 N-CH2

~29.0 CHS3

Table 3: FT-IR Spectral Data (Expected)

(KBr Pellet)
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Wavenumber (cm-1) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2920 Weak Aliphatic C-H stretch
~1720 Strong C=0 stretch (ketone)

C=0 stretch (amide,
~1685 Strong ] )

quinazolinone)

] C=N stretch, C=C stretch

~1610, 1580 Medium-Strong )

(aromatic)
~1470 Medium CH2 bend
~1360 Medium CH3 bend

Ortho-disubstituted benzene
~770 Strong

C-H bend

Table 4: Mass Spectrometry Data (Expected)

(Electron lonization - EI)

m/z Relative Intensity (%) Assignment

202 High [M]+ (Molecular lon)
160 Medium [M - CH2=C=0]+
145 High [M - COCH3 - H]+
119 Medium [C8H5N2]+

90 Medium [C6H4N]+

43 Very High [CH3CO]+

Table 5: UV-Visible Spectral Data (Expected)

(Solvent: Acetonitrile)
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Amax (nm) Transition
~240-250 T - TU* (aromatic ring)
~310-325 n - 1t* (carbonyl groups)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral
characterization of 3-acetonyl-4(3H)-quinazolinone.

Synthesis of 3-Acetonyl-4(3H)-quinazolinone

A common route for synthesizing 3-substituted-4(3H)-quinazolinones involves the reaction of a
2-unsubstituted-4(3H)-quinazolinone with an appropriate alkylating agent.

Materials:

e 4(3H)-Quinazolinone

e Chloroacetone

e Potassium carbonate (K2CO3)
¢ N,N-Dimethylformamide (DMF)
o Ethyl acetate

e Hexane

» Deionized water

Procedure:

e To a solution of 4(3H)-quinazolinone (1.0 eq) in dry DMF, add anhydrous potassium
carbonate (1.5 eq).

 Stir the mixture at room temperature for 30 minutes.
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e Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

e Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and pour it into ice-cold water.
o Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to yield pure 3-acetonyl-4(3H)-quinazolinone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCI3).

Chemical shifts (&) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard (0.00 ppm).[10]

Coupling constants (J) are reported in Hertz (Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy:

e The IR spectrum is recorded on an FT-IR spectrometer.

e The sample is prepared as a potassium bromide (KBr) pellet.
e The spectrum is scanned in the range of 4000-400 cm-1.[11]
Mass Spectrometry (MS):

» Electron ionization mass spectra are obtained on a mass spectrometer.
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e The sample is introduced via a direct insertion probe.

e The ionization energy is set to 70 eV.

UV-Visible (UV-Vis) Spectroscopy:

e The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.
e The sample is dissolved in a UV-grade solvent such as acetonitrile.

e The spectrum is scanned over a range of 200-800 nm.[12][13]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of
3-acetonyl-4(3H)-quinazolinone.
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Caption: Synthetic workflow for 3-acetonyl-4(3H)-quinazolinone.
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Caption: Workflow for spectral characterization and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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